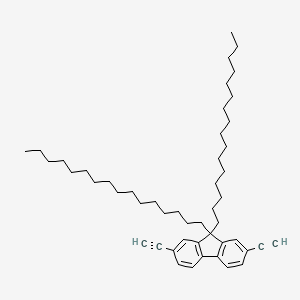
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene is an organic compound with the molecular formula C49H74 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of ethynyl groups at positions 2 and 7, and hexadecyl groups at position 9
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes bromination to introduce bromine atoms at positions 2 and 7.
Sonogashira Coupling: The brominated fluorene is then subjected to Sonogashira coupling with ethynyl groups in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl groups at positions 2 and 7.
Alkylation: Finally, the compound undergoes alkylation with hexadecyl groups at position 9 to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethynyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2).
Major Products
Oxidation: Carbonyl derivatives such as ketones and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions, while the hexadecyl groups provide hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,7-Diethynyl-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of hexadecyl groups.
2,7-Diethynyl-9,9-dimethyl-9H-fluorene: Contains methyl groups at position 9.
9,9-Dihexyl-2,7-dibromofluorene: Bromine atoms at positions 2 and 7 instead of ethynyl groups.
Uniqueness
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene is unique due to its combination of ethynyl and hexadecyl groups, which impart distinct electronic and hydrophobic properties. This makes it particularly useful in the synthesis of advanced materials and in studies of molecular interactions.
生物活性
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene (CAS No. 625443-27-8) is a synthetic organic compound belonging to the family of fluorene derivatives. Its unique structure incorporates ethynyl groups at the 2 and 7 positions and a long hexadecyl chain at the 9 position, which contributes to its physicochemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C30H46 with a molecular weight of approximately 414.69 g/mol. The presence of ethynyl groups enhances its reactivity and solubility in organic solvents, making it suitable for various chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C30H46 |
| Molecular Weight | 414.69 g/mol |
| CAS Number | 625443-27-8 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with cellular targets:
- Anticancer Activity : Preliminary studies suggest that fluorene derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Fluorescent Properties : The compound's fluorescence can be utilized in bioimaging and as a probe for detecting biomolecules in vitro.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of fluorene derivatives, including this compound. Notable findings include:
- Cytotoxicity Assays : In vitro assays using human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines indicated that certain derivatives exhibit significant cytotoxicity compared to standard chemotherapeutics like Taxol .
- Molecular Docking Studies : Computational studies have suggested that the compound can bind effectively to targets such as dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis . This interaction could inhibit cancer cell proliferation.
Case Studies
- Anticancer Evaluation : A study synthesized various thiazolidinone and azetidinone analogues derived from fluorene structures. The results showed that these compounds had enhanced anticancer activity against A549 and MDA-MB-231 cell lines compared to their parent compounds .
- Antimicrobial Activity : Research on related fluorene derivatives demonstrated promising antimicrobial effects against multidrug-resistant strains, indicating potential for developing new antimicrobial agents .
特性
CAS番号 |
625443-27-8 |
|---|---|
分子式 |
C49H74 |
分子量 |
663.1 g/mol |
IUPAC名 |
2,7-diethynyl-9,9-dihexadecylfluorene |
InChI |
InChI=1S/C49H74/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-39-49(40-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2)47-41-43(7-3)35-37-45(47)46-38-36-44(8-4)42-48(46)49/h3-4,35-38,41-42H,5-6,9-34,39-40H2,1-2H3 |
InChIキー |
KZTNABLIRVGIRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1(C2=C(C=CC(=C2)C#C)C3=C1C=C(C=C3)C#C)CCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















